molecular formula C7H10ClN3O2S B11789783 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine

2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine

Cat. No.: B11789783
M. Wt: 235.69 g/mol
InChI Key: YKJVGPOGMBFZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine typically involves the reaction of 6-chloro-2-(methylsulfonyl)pyrimidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with biological targets. This unique interaction can result in distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

2-(6-chloro-2-methylsulfonylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C7H10ClN3O2S/c1-14(12,13)7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3

InChI Key

YKJVGPOGMBFZAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.